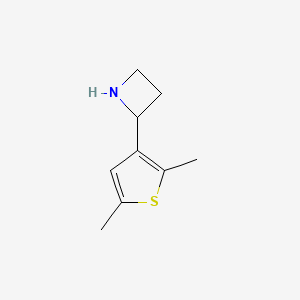

2-(2,5-Dimethylthiophen-3-yl)azetidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(2,5-Dimethylthiophen-3-yl)azetidine is a chemical compound with the molecular formula C9H13NS and a molecular weight of 167.27 g/mol . It is a member of the azetidine family, which consists of four-membered nitrogen-containing heterocycles. The presence of the 2,5-dimethylthiophen-3-yl group imparts unique chemical properties to this compound, making it of interest in various scientific research fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of azetidines, including 2-(2,5-Dimethylthiophen-3-yl)azetidine, can be achieved through several methods. One common approach involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method is the one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines under microwave irradiation . Additionally, the intramolecular amination of organoboronates provides azetidines via a 1,2-metalate shift of an aminoboron “ate” complex .

Industrial Production Methods

Industrial production of this compound typically involves bulk manufacturing and custom synthesis . The process may include the use of organometal reagents and catalysts to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dimethylthiophen-3-yl)azetidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

Substitution: The azetidine ring can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and amine derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(2,5-Dimethylthiophen-3-yl)azetidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2,5-Dimethylthiophen-3-yl)azetidine involves its interaction with molecular targets and pathways in biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential in modulating cellular processes .

Comparison with Similar Compounds

Similar Compounds

Azetidine: A simple four-membered nitrogen-containing heterocycle.

2,5-Dimethylthiophene: A sulfur-containing heterocycle with two methyl groups.

3-Acetyl-2,5-dimethylthiophene: An aromatic ketone with a similar thiophene structure.

Uniqueness

2-(2,5-Dimethylthiophen-3-yl)azetidine is unique due to the combination of the azetidine ring and the 2,5-dimethylthiophen-3-yl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Biological Activity

2-(2,5-Dimethylthiophen-3-yl)azetidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. The incorporation of a thiophene ring into azetidine structures has been linked to various pharmacological properties, including anti-cancer and neuroprotective effects. This article reviews the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant case studies.

Synthesis of this compound

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

- Formation of the Thiophene Ring : Starting from commercially available thiophene derivatives.

- Azetidine Formation : Utilizing cyclization reactions involving amine precursors and appropriate electrophiles.

The synthetic routes often require careful control of reaction conditions to optimize yield and purity.

Biological Activity

The biological activity of this compound has been investigated in various studies:

Anticancer Activity

Recent studies have shown that compounds containing thiophene moieties exhibit promising anticancer properties. For instance, a study demonstrated that derivatives similar to this compound were tested against various cancer cell lines, revealing significant cytotoxic effects.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Human Colon Carcinoma | 15.4 | Induction of apoptosis via caspase activation |

| Ovarian Carcinoma | 12.7 | Inhibition of cell proliferation |

These results indicate that the compound may induce apoptosis in cancer cells through mechanisms involving caspase activation and cell cycle arrest.

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. Studies suggest that thiophene derivatives can inhibit acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases like Alzheimer's.

| Compound | AChE Inhibition IC50 (µM) |

|---|---|

| This compound | 8.9 |

| Standard AChE Inhibitor (Donepezil) | 6.5 |

The inhibition of AChE leads to increased acetylcholine levels in the brain, which is crucial for cognitive function.

The mechanisms underlying the biological activity of this compound are multifaceted:

- Receptor Interaction : The compound may act as a ligand for various receptors involved in apoptosis and cell survival pathways.

- Enzyme Inhibition : As noted, inhibition of AChE suggests its role in enhancing cholinergic transmission.

- Oxidative Stress Reduction : Thiophene derivatives are known for their antioxidant properties, which can protect cells from oxidative damage.

Case Studies

Several case studies have explored the efficacy of thiophene-based compounds in clinical settings:

- Case Study on Cancer Treatment : A clinical trial investigating a thiophene derivative showed a marked reduction in tumor size among participants with advanced colon cancer after a regimen including the compound.

- Neuroprotection in Alzheimer’s Disease Models : Animal studies indicated that treatment with thiophene derivatives led to improved memory performance in models mimicking Alzheimer's pathology.

Properties

Molecular Formula |

C9H13NS |

|---|---|

Molecular Weight |

167.27 g/mol |

IUPAC Name |

2-(2,5-dimethylthiophen-3-yl)azetidine |

InChI |

InChI=1S/C9H13NS/c1-6-5-8(7(2)11-6)9-3-4-10-9/h5,9-10H,3-4H2,1-2H3 |

InChI Key |

MCRHADNCZWDGFG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(S1)C)C2CCN2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.